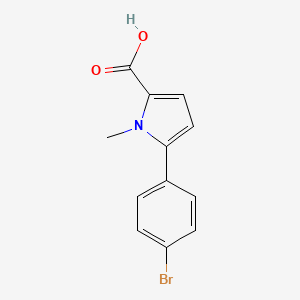

5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCVGLWMIQGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Coupling: Complex aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition has implications for:

- Pharmacology : Potential applications in drug metabolism modulation, which is crucial for understanding drug-drug interactions.

- Therapeutic Uses : Similar compounds have shown anti-inflammatory and anticancer properties, suggesting that this compound may also possess significant therapeutic potential.

Medicinal Chemistry

The compound's ability to inhibit CYP1A2 makes it relevant in pharmacokinetic studies. Its interactions with various biological targets can provide insights into its therapeutic applications. This includes:

- Drug Development : Understanding its mechanism can aid in designing drugs that minimize adverse interactions.

- Cancer Research : Investigating its anti-cancer properties could lead to new treatment modalities.

Materials Science

This compound can also be utilized in materials science due to its unique structural properties. Potential applications include:

- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with specific functionalities.

- Nanotechnology : Its chemical properties may be exploited to develop nanomaterials with tailored characteristics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits CYP1A2, highlighting its relevance in drug metabolism studies.

- Therapeutic Potential : Investigations into anti-inflammatory effects have shown promise, suggesting further exploration into its use as a therapeutic agent.

- Material Applications : Studies indicate potential uses in polymer synthesis, where the compound can enhance material properties through functionalization.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Ring

Position of Carboxylic Acid Group

- 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid (C₁₁H₈BrNO₂): Lacks the 1-methyl group, reducing steric hindrance. Lower molecular weight (266.09 g/mol) and altered solubility compared to the methylated analogue .

- 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid (C₂₀H₁₈BrNO₂): Carboxylic acid at the 3-position; bulkier 2-ethylphenyl substituent increases lipophilicity (MW: 384.3 g/mol) .

Substituents at the 1-Position

- Methyl 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (C₂₁H₂₀BrNO₂): Ester group at the 3-position enhances membrane permeability. Higher molecular weight (398.3 g/mol) due to the ethylphenyl and ester groups .

Variations in the Aromatic Ring

Halogen Substitution

Functional Group Modifications

Hydrazone Derivatives

Ethyl 5-(4-Bromophenyl)-1-(2-(2-hydroxybenzylidene)hydrazinyl)-2-methyl-1H-pyrrole-3-carboxylate :

Ethyl 5-(4-Bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate :

Key Findings and Trends

Substituent Effects: Bromine at the 4-position enhances electronic withdrawal, stabilizing interactions with enzymatic targets (e.g., MAO-B) .

Functional Group Impact :

- Carboxylic acids improve water solubility but may limit BBB penetration; esters balance solubility and permeability .

- Hydrazones introduce hydrogen-bonding capacity, enhancing antioxidant properties .

Halogen Exchange :

- Fluorine substitution retains electronic effects while reducing molecular weight, aiding pharmacokinetics .

Biological Activity

5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its unique structural characteristics and biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN1O2, with a molecular weight of 266.09 g/mol. The compound features a pyrrole ring substituted with a 4-bromophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Paal-Knorr Reaction : A classical method for synthesizing pyrroles.

- Multistep Procedures : Involving cycloaddition and rearrangement reactions to introduce the desired substituents effectively.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition has significant implications for drug metabolism and pharmacokinetics, suggesting potential applications in modulating drug interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. The compound's ability to inhibit CYP1A2 may also contribute to its anticancer activity by affecting the metabolism of chemotherapeutic agents.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | Viability (%) | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 78-86% post-treatment viability | N/A | |

| Cisplatin | A549 | Control | 10 | Standard |

The viability results indicate that while the compound shows some activity, it is less potent than established chemotherapeutics like cisplatin.

Case Study: CYP Enzyme Inhibition

A study investigated the interaction of various pyrrole derivatives with CYP enzymes. It was found that this compound significantly inhibited CYP1A2 activity, which could lead to altered pharmacokinetics for co-administered drugs .

Research Findings on Anticancer Activity

In vitro studies using the A549 cell line demonstrated that while the compound exhibited some cytotoxicity, it did not significantly outperform other known anticancer agents . Further investigations are needed to explore modifications that could enhance its efficacy against cancer cells.

Conclusion and Future Directions

This compound presents intriguing biological activities primarily as an enzyme inhibitor and potential anticancer agent. Future research should focus on:

- Structure-Activity Relationship Studies : To optimize its biological activity.

- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.

- Combination Therapies : Investigating its role in enhancing the effectiveness of existing cancer treatments.

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

A common approach involves cyclocondensation of substituted acetophenones with appropriate reagents. For example, ethyl acetoacetate derivatives can react with bromophenyl-substituted aldehydes in the presence of ammonium acetate under reflux conditions. Hydrolysis of the ester intermediate (e.g., using NaOH/EtOH) yields the carboxylic acid . Purity optimization may involve recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients. Monitoring via TLC (silica gel, UV detection) is critical to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding). Monoclinic systems with space group P2/c are typical for similar bromophenyl-pyrrole derivatives, with lattice parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å .

- NMR : ¹H NMR in DMSO-d₆ should show signals for the bromophenyl group (δ 7.4–7.6 ppm), pyrrole protons (δ 6.2–6.8 ppm), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- FT-IR : Look for O–H (carboxylic acid, ~2500–3300 cm⁻¹), C=O (~1680 cm⁻¹), and C–Br (~600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as electron-deficient).

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For similar pyrrole-carboxylic acids, gaps range from 4.5–5.0 eV .

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation in DMSO or water, aiding in solubility predictions .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, spectral shifts) be resolved?

- Crystallographic vs. DFT bond lengths : X-ray data for bromophenyl-pyrroles show C–Br bond lengths of ~1.89 Å, while DFT may overestimate by 0.02–0.05 Å. Calibrate computational models using experimental data as a reference .

- NMR chemical shifts : Discrepancies in predicted vs. observed shifts (e.g., aromatic protons) may arise from solvent effects or crystal packing. Use explicit solvent models in DFT or MD simulations .

Q. What experimental strategies are effective for evaluating bioactivity (e.g., antimicrobial, anticancer)?

- In vitro assays :

- Structure-activity relationships (SAR) : Modify the bromophenyl or methyl groups to assess impact on bioactivity .

Q. How can solubility challenges in aqueous media be addressed for biological testing?

- Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.

- Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance solubility without cytotoxicity.

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.